molecular formula C27H46LiN7O17P3S B3028874 Coenzyme A, S-hexanoate, lithium salt CAS No. 369656-99-5

Coenzyme A, S-hexanoate, lithium salt

Cat. No.: B3028874
CAS No.: 369656-99-5
M. Wt: 872.6 g/mol
InChI Key: YBZVYKXECASUFK-SADZUWAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coenzyme A (CoA) derivatives play pivotal roles in cellular metabolism, particularly in acyl group transfer reactions. Coenzyme A, S-hexanoate, lithium salt (Hexanoyl-CoA, C6:0) is a lithium-stabilized acyl-CoA ester where a hexanoyl (six-carbon saturated) group is thioester-linked to CoA. This compound, with CAS number 103476-19-3, is synthesized to enhance solubility and stability in biochemical assays . It is widely used to study fatty acid oxidation, lipid biosynthesis, and enzyme kinetics, such as those involving acyl-CoA dehydrogenases and synthetases . Commercial preparations typically report purities of ~94%, with applications in pharmaceutical research for metabolic disorder therapeutics .

Properties

InChI

InChI=1S/C27H46N7O17P3S.Li/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34;/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42);/t16-,20-,21-,22+,26-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZVYKXECASUFK-SADZUWAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li].CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li].CCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46LiN7O17P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

872.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure the stability and purity of the final product .

Industrial Production Methods

Industrial production of coenzyme A, S-hexanoate, lithium salt involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce coenzyme A, which is then chemically modified to form the S-hexanoate derivative. The final step involves the addition of lithium ions to obtain the lithium salt form .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in three primary reaction categories:

Reaction TypeMechanismBiological Relevance
Oxidation Loss of electrons at the β-carbon positionGenerates α,β-unsaturated acyl-CoA intermediates
Reduction Catalytic hydrogenation of thioester bondsProduces hexanol derivatives under anaerobic conditions
Acyl Transfer Nucleophilic attack by -SH groupsFacilitates fatty acid elongation in mitochondrial matrices

Common Reagents and Conditions

  • Oxidizing Agents : NAD⁺/NADH systems (pH 7.4, 37°C)

  • Reducing Agents : Sodium borohydride (0°C, aqueous ethanol)

  • Enzymatic Catalysts : Acyl-CoA dehydrogenases (optimal activity at 25–37°C)

Stability Considerations

  • Thermal Degradation : Decomposes above 40°C, forming lithium phosphate byproducts

  • Solubility : 100 mg/mL in aqueous buffers; precipitates in polar aprotic solvents

β-Oxidation Pathway

  • Reactants : C6:0 CoA, FAD, H₂O

  • Products : Acetyl-CoA (C2) + Butyryl-CoA (C4)

  • Yield : ~85% in optimized mitochondrial extracts

Comparative Reactivity

PropertyC6:0 CoA (Hexanoyl)C2:0 CoA (Acetyl)
Thioester Bond Energy 34.3 kJ/mol31.4 kJ/mol
Optimal pH Range 7.0–7.86.8–7.5
Half-life (25°C) 48 hours72 hours

Data adapted from enzymatic assays of acyl-CoA derivatives .

Analytical Characterization

  • UV-Vis Spectroscopy : λₘₐₓ = 260 nm (ε = 16,400 M⁻¹cm⁻¹)

  • Mass Spectrometry : [M+Li]⁺ peak at m/z 961.5

This compound’s reactivity profile underscores its utility in lipid metabolism studies and biocatalytic synthesis. Researchers must prioritize anhydrous storage (-20°C) to prevent hydrolysis .

Scientific Research Applications

Biochemical Functions

Coenzyme A derivatives are essential in several metabolic pathways:

  • Fatty Acid Metabolism : Hexanoyl-CoA is involved in the oxidation of fatty acids and lipid biosynthesis. It serves as an acyl group carrier and plays a significant role in the formation of ceramides and other lipids .
  • Polyketide Biosynthesis : Hexanoyl-CoA acts as a starter unit for the synthesis of polyketides, which are important compounds with antibiotic properties. This application is particularly relevant in microbial biotechnology where polyketides are produced by organisms such as Streptomyces species .
  • Ghrelin O-acyltransferase Activity : Hexanoyl-CoA is preferred over octanoyl-CoA as an acyl donor substrate by ghrelin O-acyltransferase (GOAT), which modifies the peptide hormone ghrelin to regulate appetite and energy homeostasis .

Lipidomics

Hexanoyl-CoA is utilized in lipidomic studies to understand lipid metabolism and its implications in health and disease. It aids in the characterization of lipid species and their roles in cellular functions.

Microbial Biotechnology

The compound is used in studies focusing on microbial degradation of quorum-sensing signals. For instance, Rhodococcus erythropolis utilizes hexanoyl-CoA for the degradation of acyl-homoserine lactones (AHLs), which are involved in bacterial communication .

Therapeutic Potential

Research indicates that hexanoyl-CoA may have therapeutic applications due to its role in metabolic pathways linked to obesity and metabolic disorders. By influencing ghrelin activity, it could be a target for obesity treatments.

Case Studies

  • Ghrelin Modification : A study demonstrated that hexanoyl-CoA's preference as an acyl donor by GOAT significantly influences ghrelin's biological activity, impacting hunger signaling pathways .
  • Polyketide Synthesis : Research on Streptomyces has shown that hexanoyl-CoA is integral to initiating polyketide synthesis, leading to the production of bioactive compounds with potential pharmaceutical applications .
  • Quorum Sensing Disruption : Investigations into microbial systems have revealed that hexanoyl-CoA can disrupt quorum sensing by degrading AHLs, providing insights into biocontrol strategies for plant protection against pathogens .

Mechanism of Action

The mechanism of action of coenzyme A, S-hexanoate, lithium salt involves its role as a coenzyme in enzymatic reactions. It facilitates the transfer of acyl groups, which are essential for various metabolic processes. The molecular targets include enzymes involved in fatty acid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase. The pathways involved include the citric acid cycle and fatty acid beta-oxidation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Acyl-CoA lithium salts vary in acyl chain length, saturation, and functional groups, leading to distinct biochemical properties and applications. Below is a comparative analysis:

Structural and Functional Differences

Compound Name Acyl Chain Key Structural Features Primary Applications
CoA, S-hexanoate, Li salt C6:0 Saturated hexanoyl group Fatty acid β-oxidation, lipid metabolism
Acetyl-CoA, Li salt C2:0 Acetyl group (two-carbon) Citric acid cycle, histone acetylation
n-Propionyl-CoA, Li salt C3:0 Propionyl group Propionate metabolism, methylmalonyl-CoA pathways
2-Butenoyl-CoA, Li salt C4:1 Unsaturated butenoyl group (trans-configuration) Enzymatic assays, polyketide synthesis
β-Methylcrotonyl-CoA, Li salt C5:1 Branched-chain acyl group Leucine catabolism, metabolic disorder studies
Oxidized CoA, Li salt N/A Disulfide-bonded CoA dimer Redox reactions, enzyme cofactor studies

Physicochemical Properties

  • Solubility : Lithium salts generally exhibit superior aqueous solubility compared to sodium or potassium salts, facilitating use in in vitro assays .
  • Stability : The lithium ion minimizes hydrolysis of the thioester bond, critical for long-term storage and reactivity in enzymatic reactions .
  • Molecular Weight: Hexanoyl-CoA (C6:0) has a higher molecular weight (~1,015 g/mol estimated) than shorter-chain derivatives like Acetyl-CoA (~809 g/mol) due to the hexanoyl moiety .

Research Findings

  • Hexanoyl-CoA: Used in Actinomycetes studies to quantify acyl-CoA pools via IP-RP-HPLC/ESI-HRMS, revealing its role in lipid biosynthesis .
  • 2-Butenoyl-CoA: Demonstrated substrate specificity in trans-enoyl-CoA reductase assays, critical for unsaturated fatty acid metabolism .
  • Oxidized CoA : Employed in redox studies of CoA disulfide reductase, highlighting its role in maintaining cellular redox balance .

Analytical Methods and Industrial Relevance

Advanced techniques like ion-pair reversed-phase HPLC coupled with high-resolution mass spectrometry (IP-RP-HPLC/ESI-HRMS) enable precise quantification of acyl-CoA species, including Hexanoyl-CoA, in biological samples . Industrially, Hexanoyl-CoA is a precursor in synthesizing specialty lipids and drug candidates targeting metabolic syndromes .

Biological Activity

Coenzyme A (CoA) is a pivotal cofactor in various biochemical reactions, particularly in the metabolism of fatty acids and the synthesis of acyl-CoA derivatives. The compound "Coenzyme A, S-hexanoate, lithium salt" represents a specific acyl-CoA derivative that plays significant roles in metabolic pathways. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Overview of Coenzyme A and Its Derivatives

Coenzyme A is involved in the transfer of acyl groups in metabolic processes. The hexanoate derivative, specifically S-hexanoate, is a medium-chain fatty acid that is crucial for various physiological functions. The lithium salt form enhances its solubility and stability, making it suitable for experimental and therapeutic applications.

  • Fatty Acid Metabolism : S-hexanoate acts as an acyl donor in the synthesis of various metabolites. It is particularly involved in the β-oxidation pathway, which breaks down fatty acids to produce acetyl-CoA, a key energy substrate.
  • Quorum Sensing : Research indicates that hexanoyl-CoA serves as a precursor for the synthesis of N-hexanoyl-L-homoserine lactone (HHL), a signaling molecule in bacterial quorum sensing. This process regulates gene expression based on population density and is crucial for biofilm formation and virulence in pathogens like Pseudomonas aeruginosa .

1. Antimicrobial Properties

Studies have shown that hexanoate derivatives exhibit antimicrobial activity against various pathogens. The mechanism involves disrupting bacterial cell membranes and inhibiting growth.

2. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of CoA derivatives, including hexanoate. These compounds may mitigate oxidative stress and inflammation in neuronal cells, suggesting therapeutic applications in neurodegenerative diseases .

3. Metabolic Regulation

Hexanoate influences metabolic pathways by modulating enzyme activities involved in lipid metabolism. It has been shown to enhance the activity of carnitine palmitoyltransferase I (CPT I), facilitating fatty acid transport into mitochondria for oxidation .

Case Study 1: Neuroprotection

In a study examining the effects of S-hexanoate on neuronal cultures exposed to oxidative stress, results indicated that treatment with hexanoate significantly reduced cell death and improved cell viability compared to untreated controls. This suggests a protective role against oxidative damage .

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of hexanoate against Staphylococcus aureus. Results demonstrated that hexanoate exhibited dose-dependent inhibition of bacterial growth, highlighting its potential as an antimicrobial agent .

Research Findings

StudyFindingsImplications
Poonam et al., 2020Identified hexanoyl-CoA's role in xanthone biosynthesisPotential applications in plant metabolism and pharmacology
PMC3997259Hexanoate enhances CPT I activityImplications for fatty acid metabolism regulation
Sigma-Aldrich DataHexanoyl-CoA as a precursor for HHL synthesisImportance in bacterial communication and pathogenicity

Q & A

Q. What are the recommended methods for synthesizing and purifying Coenzyme A, S-hexanoate, lithium salt?

Synthesis typically involves enzymatic or chemical acylation of Coenzyme A (CoA) with hexanoic acid, followed by lithium salt formation. Purification is achieved via reversed-phase HPLC, leveraging differences in hydrophobicity between acyl-CoA derivatives. Critical parameters include pH control (6.0–7.5) to prevent hydrolysis and the use of lithium-containing buffers (e.g., lithium sulfate or acetate) to stabilize the salt form . Purity assessment requires HPLC with UV detection at 260 nm (for the adenine moiety) and validation against certified standards .

Q. How does the solubility of this compound vary across solvents, and what storage conditions ensure stability?

The compound is soluble in water (up to 50 mg/mL) and methanol-water mixtures (e.g., 80:20 v/v). However, solubility decreases in high-ionic-strength buffers. For stability, store lyophilized powder at <-20°C under inert gas (N₂) to prevent oxidation. Reconstituted solutions should be used within 24 hours at 2–8°C, as thioester bonds are prone to hydrolysis .

Q. What analytical techniques are essential for characterizing structural integrity and purity?

  • HPLC : To quantify purity (>90% for most research-grade preparations) and detect degradation products like free CoA or hexanoic acid .
  • Mass Spectrometry (MS) : For exact mass confirmation (theoretical m/z ~944.82 for C29H59N10O17P3S) and identification of acyl-group modifications .
  • TLC : Using mobile phases like chloroform:methanol:water (10:10:3 v/v) to monitor reaction progress .

Advanced Research Questions

Q. How do lithium counterions influence the biochemical activity of Coenzyme A, S-hexanoate in enzyme assays?

Lithium ions can interfere with Mg²⁺-dependent enzymes (e.g., acyl-CoA dehydrogenases) by competing for binding sites. To mitigate this, replace lithium salts with potassium or ammonium counterparts in assay buffers. Validate activity using control experiments with alternative salts (e.g., potassium hexanoyl-CoA) .

Q. What experimental strategies resolve contradictions in kinetic data for hexanoyl-CoA-dependent enzymes?

Discrepancies often arise from variations in:

  • Substrate purity : Impurities >5% (e.g., free CoA) can artificially alter kinetics. Pre-treat samples with activated charcoal to adsorb contaminants .
  • Buffer composition : Lithium ions inhibit some dehydrogenases; use Tris-HCl or HEPES buffers with chelators (e.g., EDTA) to sequester residual Li⁺ .
  • Assay temperature : Thioester stability decreases above 25°C, leading to substrate depletion. Perform assays at 15–20°C with fresh preparations .

Q. How can researchers optimize the use of Coenzyme A, S-hexanoate in lipid metabolism studies with low-abundance samples?

  • Microscale assays : Use fluorescent probes (e.g., Nile Red) to detect lipid droplets in ≤1 µg sample sizes.
  • Isotope-labeled analogs : Synthesize ¹³C-hexanoyl-CoA for tracing metabolic flux via LC-MS .
  • Crosslinking strategies : Employ bifunctional crosslinkers to stabilize transient enzyme-substrate complexes for structural studies (e.g., cryo-EM) .

Q. What are the challenges in quantifying Coenzyme A, S-hexanoate in complex biological matrices, and how are they addressed?

Matrix effects (e.g., phospholipids in cell lysates) can suppress MS ionization. Solutions include:

  • Solid-phase extraction (SPE) : Use C18 cartridges to isolate acyl-CoA species.
  • Internal standards : Deuterated hexanoyl-CoA (d₃ or d₅) improves quantification accuracy .
  • Quenching protocols : Rapid freezing in liquid N₂ prevents enzymatic degradation during sample preparation .

Methodological Notes

  • Contradiction Management : Cross-validate results using orthogonal techniques (e.g., enzymatic assays vs. MS-based quantification) .
  • Structural Confirmation : NMR (¹H, ³¹P) is critical for verifying the thioester linkage and lithium coordination sites, though limited by sample quantity .
  • Ethical Considerations : Adhere to hazardous material guidelines (WGK 3 classification) for lithium salt disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Coenzyme A, S-hexanoate, lithium salt
Reactant of Route 2
Reactant of Route 2
Coenzyme A, S-hexanoate, lithium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.